molecular formula C25H21NO5 B12849603 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid

Cat. No.: B12849603
M. Wt: 415.4 g/mol
InChI Key: UZUCKKMIRRCLAW-QFIPXVFZSA-N
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Description

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid is a complex organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The process starts with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amino acid is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid apart from similar compounds is its specific structure, which includes a phenyl group and an oxo group. This unique structure makes it particularly useful in the synthesis of peptides with specific properties and functions .

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C25H21NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1

InChI Key

UZUCKKMIRRCLAW-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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